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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the therapeutic window of (Rac)-AZD3839, a

potent, brain-permeable BACE1 inhibitor developed for the treatment of Alzheimer's disease.

While its clinical development was halted, the extensive preclinical and early clinical data

available for AZD3839 offer valuable insights into the efficacy, selectivity, and safety profile of

targeting the β-secretase pathway.

Mechanism of Action: A Selective BACE1 Inhibitor
(Rac)-AZD3839 (referred to as AZD3839) functions as a β-site amyloid precursor protein

cleaving enzyme 1 (BACE1) inhibitor.[1] BACE1 initiates the amyloidogenic pathway by

cleaving the amyloid precursor protein (APP), which ultimately leads to the formation of

amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[2][3] Unlike

gamma-secretase inhibitors (GSIs), which block the final step of Aβ production and also

interfere with Notch signaling, AZD3839 was designed for high selectivity. This targeted

approach aims to reduce Aβ production while avoiding the mechanism-based toxicities

associated with Notch inhibition, such as gastrointestinal and thymic adverse effects.[1][4]

Quantitative Efficacy and Selectivity Data
AZD3839 demonstrated potent inhibition of BACE1 and high selectivity against related

proteases, including the critical γ-secretase/Notch pathway.
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Table 1: In Vitro Potency and Selectivity of AZD3839

Target Assay Type
Potency /
Selectivity

Reference

BACE1

Recombinant
Human Enzyme
(FRET)

Kᵢ = 26.1 nM [2][3]

BACE2
Recombinant Human

Enzyme (FRET)

Kᵢ = 372 nM (14-fold

selective)
[2]

Cathepsin D Enzyme Assay >1000-fold selective [2]

| Notch Processing | Cellular Assay | >10,000-fold selective |[1] |

Table 2: In Vivo Efficacy of AZD3839 (Aβ Reduction)

Species Dose & Route Tissue
Maximal
Reduction vs.
Vehicle

Reference

Mouse
160 µmol/kg
(oral)

Brain Aβ40 ~50% [2]

Mouse
80-160 µmol/kg

(oral)
Plasma Aβ40 ~60% [2]

Guinea Pig
200 µmol/kg

(oral)
Brain Aβ40 ~20-60% [3]

Guinea Pig
200 µmol/kg

(oral)
CSF Aβ40 ~50% [3]

| Non-human Primate | 20 µmol/kg (IV) | CSF Aβ40 / Aβ42 | Significant Reduction |[2] |

Defining the Therapeutic Window: Preclinical vs.
Clinical Safety
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The therapeutic window is defined by the dose range that produces the desired therapeutic

effect without causing unacceptable adverse effects. For Aβ-lowering drugs, this involves

balancing brain Aβ reduction against on- and off-target toxicities.

Comparison with Gamma-Secretase Inhibitors (GSIs): The primary concern for GSIs is a

narrow therapeutic window due to on-target inhibition of the Notch signaling pathway, which is

crucial for cell-fate decisions in regenerative tissues.[4][5] This can lead to severe side effects,

including goblet cell hyperplasia in the intestine and thymus atrophy.[5][6] AZD3839, with its

>10,000-fold selectivity against Notch processing, was specifically designed to circumvent this

issue, predicting a wider therapeutic window regarding mechanism-based toxicity.[1]

Clinical Safety Findings for AZD3839: Despite its high selectivity and promising preclinical

profile, the clinical development of AZD3839 was discontinued. Phase 1 studies in healthy

volunteers revealed a dose-dependent prolongation of the QTcF interval, an indicator of

potential cardiac arrhythmia risk.[1] This off-target cardiovascular effect, not mechanism-based

toxicity, ultimately defined the compound's limited therapeutic window and led to its termination.

Table 3: Clinical Safety Profile of AZD3839 (Single Ascending Dose)

Oral Dose Mean QTcF Prolongation Reference

60 mg 5-6 ms [1]

100 mg 9-10 ms [1]

| 300 mg | 16 ms |[1] |

Experimental Protocols
BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay (Cell-Free):

This assay quantifies BACE1 enzymatic activity by measuring the cleavage of a synthetic

peptide substrate.[3]

Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of a test compound against

recombinant human BACE1.
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Materials:

Recombinant human BACE1 enzyme.

BACE1 FRET peptide substrate (contains a fluorophore and a quencher).

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[7]

Test compound (AZD3839) dissolved in DMSO.

96-well black microplates.

Fluorescence plate reader.

Procedure:

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

Ensure the final DMSO concentration remains low (<1%) to avoid interference.

Enzyme-Inhibitor Pre-incubation: Add the diluted test compound and BACE1 enzyme

solution to the wells of a 96-well plate. Incubate for a defined period (e.g., 15 minutes at

37°C) to allow for inhibitor binding.[8]

Reaction Initiation: Add the BACE1 FRET substrate to each well to start the reaction.

Signal Detection: Immediately monitor the increase in fluorescence intensity over time

using a plate reader (e.g., Ex/Em wavelengths of 320/405 nm or 350/490 nm, depending

on the substrate).[7][9] Cleavage of the substrate separates the fluorophore from the

quencher, resulting in a signal increase.

Data Analysis: Calculate the rate of reaction from the slope of the fluorescence curve.

Determine the percentage of inhibition relative to a vehicle control and fit the data to a

dose-response curve to calculate the IC₅₀ or Kᵢ value.

In Vivo Aβ Reduction Studies in Preclinical Models:

These studies assess the ability of the compound to lower Aβ levels in the brain, cerebrospinal

fluid (CSF), and plasma of animal models.[2]
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Objective: To evaluate the in vivo efficacy and establish a

pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Animal Models: C57BL/6 mice, guinea pigs, and non-human primates.[2][3]

Procedure:

Compound Administration: Administer AZD3839 orally (mice, guinea pigs) or intravenously

(non-human primates) across a range of doses.[2]

Sample Collection: At various time points post-administration, collect blood (for plasma),

CSF, and brain tissue.

Aβ Quantification: Homogenize brain tissue and analyze Aβ40 and Aβ42 levels in all

matrices using validated immunoassays (e.g., ELISA).

PK Analysis: Measure the concentration of AZD3839 in plasma, brain, and CSF to

determine its pharmacokinetic properties (e.g., brain penetration, half-life).

Data Analysis: Correlate the drug concentration in each compartment with the

corresponding reduction in Aβ levels to build a PK/PD model. This model helps predict the

required clinical dose for a target level of Aβ reduction.
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Caption: Amyloid Precursor Protein (APP) Processing Pathways.
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Caption: Experimental Workflow for Therapeutic Window Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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